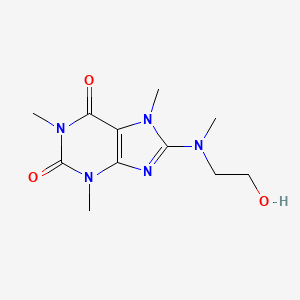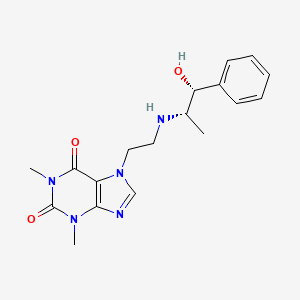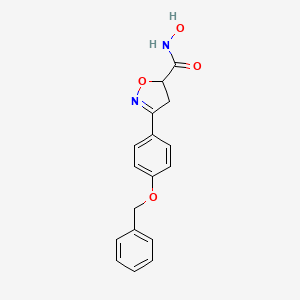![molecular formula C18H24ClN3O2S B1668270 1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea CAS No. 564475-13-4](/img/structure/B1668270.png)
1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea
Overview
Description
Preparation Methods
The synthesis of CAP-1 typically involves the reaction of aniline with phosgene or its derivatives under controlled conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods often involve the use of safer phosgene substitutes like diphosgene or triphosgene to minimize the risks associated with phosgene handling .
Chemical Reactions Analysis
CAP-1 undergoes various chemical reactions, including:
Reduction: Reduction of CAP-1 can yield aniline and urea using reducing agents such as lithium aluminum hydride.
Substitution: CAP-1 can undergo substitution reactions where the phenyl group is replaced by other functional groups.
Scientific Research Applications
CAP-1 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of CAP-1 involves its interaction with specific molecular targets, such as enzymes and receptors . CAP-1 can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
CAP-1 is unique among N-phenylureas due to its specific structural features and reactivity . Similar compounds include:
N-methylurea: Similar in structure but with a methyl group instead of a phenyl group.
N-ethylurea: Similar in structure but with an ethyl group instead of a phenyl group.
N-benzylurea: Similar in structure but with a benzyl group instead of a phenyl group.
CAP-1’s unique phenyl group imparts distinct chemical and biological properties, making it a valuable compound in various applications .
Properties
CAS No. |
564475-13-4 |
|---|---|
Molecular Formula |
C18H24ClN3O2S |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]urea |
InChI |
InChI=1S/C18H24ClN3O2S/c1-13-4-5-14(10-17(13)19)21-18(23)20-8-9-25-12-16-7-6-15(24-16)11-22(2)3/h4-7,10H,8-9,11-12H2,1-3H3,(H2,20,21,23) |
InChI Key |
WEYNBWVKOYCCQT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCSCC2=CC=C(O2)CN(C)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCSCC2=CC=C(O2)CN(C)C)Cl |
Appearance |
Solid powder |
| 564475-13-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CAP-1; CAP 1; CAP1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide](/img/structure/B1668191.png)












